
7-Fluoro-8-methylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-methylquinolin-5-amine is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylquinolin-5-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, starting from 5,7,8-trichloroquinoline, nucleophilic substitution with a fluorinating agent can yield 7-fluoro-5,6,8-trichloroquinoline .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using efficient fluorinating agents and reaction conditions that minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
7-Fluoro-8-methylquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylquinolin-5-amine involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
7-Fluoro-8-methylquinolin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring can enhance its stability and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-8-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-8(11)5-9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
CEJXYNHLSUBZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol](/img/structure/B13274613.png)
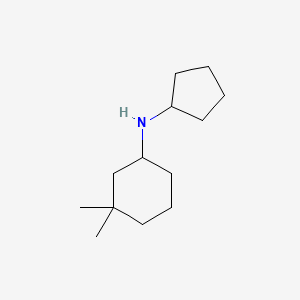
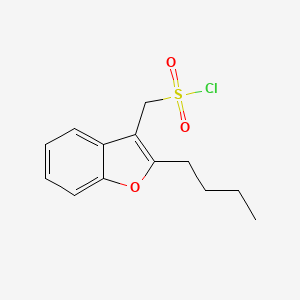

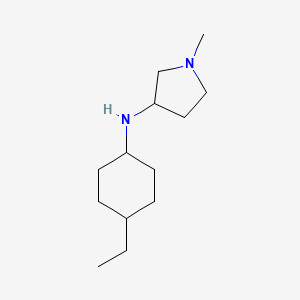
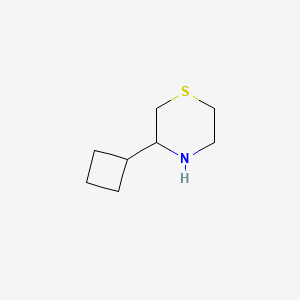

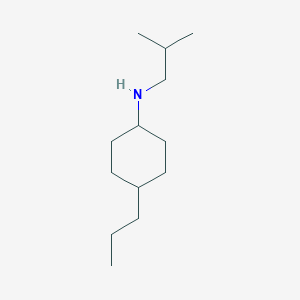
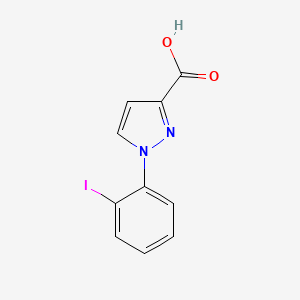

![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
![N-[(4-Methylmorpholin-2-yl)methyl]thian-3-amine](/img/structure/B13274679.png)
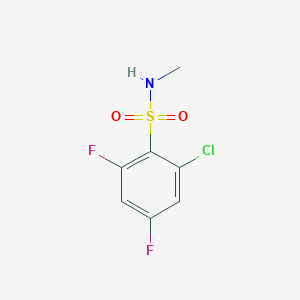
![1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol](/img/structure/B13274690.png)
